molecular formula C15H15N3O3 B2936575 3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one CAS No. 1020252-56-5

3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one

Cat. No. B2936575
CAS RN: 1020252-56-5
M. Wt: 285.303
InChI Key: PDAMVENKOQSMFR-UHFFFAOYSA-N
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Description

The compound “3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one” is a complex organic molecule that likely contains a pyrazole ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used as building blocks in the synthesis of various organic molecules and have applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The research conducted by Castillo et al. (2009) and Portilla et al. (2011) illustrates the compound's utility in understanding molecular structures through X-ray crystallography. The studies reveal how different substituents influence the molecular packing, hydrogen bonding, and supramolecular architectures in solid-state chemistry. For instance, Castillo et al. (2009) explored the unexpected isomorphisms and hydrogen-bonded supramolecular structures in zero, one, and two dimensions of related pyrazole derivatives, highlighting the versatility of such compounds in the study of molecular assembly and structural chemistry (Castillo et al., 2009). Similarly, Portilla et al. (2011) discussed the π-stacked chain and sheet formations due to hydrogen bonding in related compounds, providing insights into the intermolecular interactions governing solid-state structures (Portilla et al., 2011).

Reactivity and Synthetic Applications

The work of Ivanov (2021) on the synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones exemplifies the compound's role in synthetic chemistry. By modifying the nitro and tert-butyl groups, researchers can study the effects of electronic and steric factors on reactivity, providing a foundation for developing new synthetic methodologies (Ivanov, 2021).

Spectroscopic and Computational Studies

The synthesis and characterization of Schiff bases involving similar compounds, as investigated by Cuenú et al. (2018), underscore the compound's importance in spectroscopic and computational chemistry. Their research bridges the gap between experimental data and theoretical models, offering a comprehensive understanding of molecular vibrations and electronic structures (Cuenú et al., 2018).

Environmental and Material Science Applications

The study on the fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair by Theuergarten et al. (2012) illustrates the potential environmental applications of such compounds. Their research demonstrates how these compounds can be used for CO2 capture and conversion, addressing critical issues in environmental chemistry (Theuergarten et al., 2012).

Mechanism of Action

properties

IUPAC Name

3-tert-butyl-2-methyl-6-nitroindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-15(2,3)14-11-12(16-17(14)4)9-6-5-8(18(20)21)7-10(9)13(11)19/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAMVENKOQSMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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